Product packaging for 2,4-Difluoro-5-nitrobenzamide(Cat. No.:)

2,4-Difluoro-5-nitrobenzamide

Cat. No.: B12501119
M. Wt: 202.11 g/mol
InChI Key: KLPRIRFRHXVVHS-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Nitrogen Compounds

Fluorinated aromatic nitrogen compounds represent a significant class of molecules in medicinal chemistry and materials science. chinesechemsoc.orgekb.eg The incorporation of fluorine atoms into an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.commdpi.com These changes can include increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic properties. mdpi.comnih.gov

2,4-Difluoro-5-nitrobenzamide is a prime example of this class. The two fluorine atoms and the nitro group, an electron-withdrawing substituent, significantly influence the reactivity of the benzene (B151609) ring. numberanalytics.com This electronic landscape makes the compound susceptible to specific chemical transformations, such as nucleophilic aromatic substitution, which are fundamental in the synthesis of a wide array of derivatives. researchgate.net

Strategic Importance in Advanced Organic Synthesis Research

The strategic importance of this compound in advanced organic synthesis lies in its role as a versatile building block. bldpharm.comacs.org The amide, fluorine, and nitro functionalities can be selectively manipulated to introduce a variety of other chemical groups. evitachem.com For instance, the nitro group can be reduced to an amine, which can then participate in a range of coupling reactions to form new carbon-nitrogen bonds. evitachem.com Similarly, the fluorine atoms can be displaced by nucleophiles, allowing for the introduction of diverse substituents onto the aromatic ring. evitachem.com

This multi-faceted reactivity allows chemists to construct complex molecular scaffolds from a relatively simple starting material, a key principle in modern synthetic strategy. Its utility has been demonstrated in the preparation of various heterocyclic compounds, which are prevalent in many biologically active molecules. acs.org

Historical Perspectives on the Development of Fluorinated Nitroaromatic Intermediates

The development of fluorinated nitroaromatic intermediates is closely tied to the broader history of organofluorine chemistry. Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. However, the discovery of milder and more selective fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), revolutionized the field. rsc.org

The synthesis of nitroaromatic compounds, on the other hand, has a longer history, with aromatic nitration being a well-established industrial process. The convergence of these two areas of research led to the development of a wide range of fluorinated nitroaromatic intermediates, including the precursor to the title compound, 2,4-difluoro-5-nitrobenzoic acid. cymitquimica.comnih.gov These intermediates have become indispensable tools for chemists seeking to create novel molecules with tailored properties for applications in medicine, agriculture, and materials science. numberanalytics.comnih.govresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound and its Precursor

PropertyThis compound2,4-Difluoro-5-nitrobenzoic acid
Molecular Formula C₇H₄F₂N₂O₃ evitachem.comC₇H₃F₂NO₄ nih.gov
Molecular Weight 202.12 g/mol evitachem.com203.10 g/mol nih.gov
CAS Number 1097799-57-9 evitachem.com153775-33-8 nih.gov
Appearance Not specifiedOff-white to Yellow Solid sigmaaldrich.com
Primary Synthesis Method From 2,4-difluoro-5-nitrobenzoic acid evitachem.comNitration of 2,4-difluorobenzoic acid evitachem.com

Research Findings on Synthetic Utility

Detailed research has demonstrated the utility of this compound in constructing complex molecular frameworks. Key transformations include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine functionality using various reducing agents. evitachem.com This primary amine serves as a versatile handle for subsequent reactions, such as amide bond formation, sulfonylation, and the construction of nitrogen-containing heterocycles.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms on the aromatic ring are activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group. This allows for the displacement of one or both fluorine atoms by a range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. evitachem.com

Hydrolysis of the Amide: The benzamide (B126) functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,4-difluoro-5-nitrobenzoic acid. evitachem.com This transformation provides another avenue for functional group manipulation.

These selective transformations, often performed in a specific sequence, underscore the strategic value of this compound as a multi-faceted building block in the synthesis of target molecules with high structural complexity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F2N2O3 B12501119 2,4-Difluoro-5-nitrobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPRIRFRHXVVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 2,4 Difluoro 5 Nitrobenzamide

Synthetic Pathways from Fluorinated Benzoic Acid Precursors

The most common synthetic approach begins with a difluorinated benzoic acid, which undergoes a series of reactions to yield the final benzamide (B126) product. The key intermediate in this process is 2,4-Difluoro-5-nitrobenzoic acid. evitachem.com

The introduction of the nitro (-NO₂) group at the 5-position of the aromatic ring is a critical step. The primary method for synthesizing the precursor, 2,4-difluoro-5-nitrobenzoic acid, is through the nitration of 2,4-difluorobenzoic acid. evitachem.com This electrophilic aromatic substitution is typically carried out using a potent nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). evitachem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) ring. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. evitachem.com

A similar strategy is employed for related compounds, such as the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, which also utilizes a sulfuric acid and nitric acid mixture for the nitration step. google.com

Once the 2,4-Difluoro-5-nitrobenzoic acid intermediate is obtained, the next step is the conversion of the carboxylic acid group (-COOH) into the primary amide group (-CONH₂). evitachem.com This transformation is a standard amidation reaction.

A representative procedure for the amidation of a similar compound, 2-fluoro-4-nitrobenzoic acid, involves dissolving the carboxylic acid in a suitable solvent like N,N-dimethylformamide (DMF). A combination of coupling agents and an ammonia (B1221849) source is then added. Common reagents for this step include:

An ammonia source, such as ammonium (B1175870) chloride (NH₄Cl).

Peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to activate the carboxylic acid.

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acids formed during the reaction and facilitate the coupling process.

The reaction mixture is typically stirred at room temperature until completion. The final product is then isolated through precipitation and filtration.

Development and Optimization of Reaction Conditions for Compound Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2,4-Difluoro-5-nitrobenzamide. This involves the careful selection of catalysts, solvents, and other reagents.

Catalysis plays a significant role in the synthesis of benzamide derivatives and their precursors. In related syntheses, various catalysts are employed to enhance reaction efficiency. For instance, the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene from 2,4-difluoronitrobenzene (B147775) can be catalyzed by iodine. google.com In other cases, Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) are used to catalyze specific transformations. google.com Palladium catalysts are also utilized in novel synthetic routes for related difluoronitrobenzoic acid isomers, specifically for reactions involving carbon monoxide. patsnap.com

Reaction SolventReaction Time (h)Reaction Yield (%)
Toluene494
Dichloromethane490
Acetic Acid480
Hexane860

Furthermore, studies on the nucleophilic aromatic substitution (SNAr) reactions of 2,4-difluoronitrobenzene have shown that nonpolar solvents can play a key role in achieving high ortho-selectivity. researchgate.net In contrast, polar solvents like dimethyl sulfoxide (B87167) (DMSO) and DMF are often used for other transformations involving fluoronitrobenzene compounds. google.com This highlights the critical role of the solvent system in directing the regioselectivity and efficiency of reactions on the fluorinated aromatic scaffold.

Novel Synthetic Approaches to the this compound Scaffold

Beyond the conventional pathways, research has explored alternative and novel methods for constructing the this compound core structure or its key precursors. One suggested alternative route involves the selective fluorination of 5-nitrobenzoic acid using specific fluorinating agents under controlled conditions. evitachem.com

Other innovative strategies have been developed for synthesizing related isomers, which could potentially be adapted. For example, a multi-step synthesis for 2,4-difluoro-3-nitrobenzoic acid starts from 2,6-difluoroaniline. patsnap.com This complex pathway involves:

Protection of the amino group.

Halogenation of the aromatic ring.

A palladium-catalyzed reaction with carbon monoxide.

Hydrolysis to yield the final carboxylic acid. patsnap.com

This approach demonstrates the use of modern organometallic chemistry to build the substituted benzoic acid framework from a different starting material. patsnap.com

Chemical Reactivity and Transformation Pathways of 2,4 Difluoro 5 Nitrobenzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzene (B151609) Ring

The benzene ring in 2,4-Difluoro-5-nitrobenzamide is electron-deficient due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atoms and the amide group. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of compounds.

In this compound, the two fluorine atoms at positions 2 and 4 are potential leaving groups in SNAr reactions. The regioselectivity of these reactions—that is, which fluorine atom is preferentially displaced—is determined by the activating effects of the other substituents on the ring. The nitro group, being a powerful electron-withdrawing group, strongly activates the positions ortho and para to it for nucleophilic attack.

In this molecule, the fluorine atom at the C4 position is para to the C5-nitro group, while the fluorine at the C2 position is ortho to the nitro group. Both positions are therefore activated. However, the position para to a nitro group generally experiences a more pronounced activation. Furthermore, the amide group at C1 can influence the reactivity of the adjacent C2-fluorine. The amide group can also direct incoming nucleophiles to its ortho position.

Table 1: Factors Influencing Regioselectivity of Fluorine Displacement

Position of Fluorine Substituent Effects Predicted Reactivity
C2 Ortho to the nitro group and ortho to the amide group. Activated by both groups.

While the fluorine atoms are the primary leaving groups in SNAr reactions of this compound, the nitro group itself can, in some cases, be subject to nucleophilic attack. nih.gov The displacement of a nitro group by a nucleophile is a known reaction for some nitroaromatic compounds, although it is generally less common than the displacement of a halogen. nih.gov This reaction's feasibility is dependent on the specific nucleophile and reaction conditions. For this compound, the presence of excellent fluorine leaving groups makes the displacement of the nitro group a less probable pathway.

Reduction Chemistry of the Nitro Group in this compound

The nitro group of this compound is readily reduced to an amino group, a transformation that is fundamental to the synthesis of many pharmaceutical and other biologically active molecules. The resulting 5-amino-2,4-difluorobenzamide (B1294142) is a versatile intermediate.

The selective reduction of the nitro group in the presence of other reducible functional groups, such as the amide, and without displacing the fluorine atoms, is crucial. Several methods are available to achieve this transformation with high chemoselectivity.

Catalytic hydrogenation is a common and effective method. masterorganicchemistry.com The use of catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with a hydrogen source can efficiently reduce the nitro group to an amine. stackexchange.com Another widely used method involves the use of metal reductants in acidic media, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. stackexchange.com This method is known for its high selectivity for the reduction of aromatic nitro groups. stackexchange.com

Table 2: Reagents for Selective Reduction of the Nitro Group

Reagent/System Conditions Selectivity
H₂/Pd-C Catalytic amount, various solvents (e.g., ethanol, ethyl acetate) High for nitro group reduction.
SnCl₂·2H₂O/HCl Stoichiometric amount, typically in a polar solvent like ethanol Highly selective for aromatic nitro groups.

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). nih.gov

The choice of reducing agent and the control of reaction conditions (temperature, pressure, pH) are critical for achieving the desired outcome and minimizing side reactions. For instance, under certain conditions, the reaction can be stopped at the hydroxylamine stage. The control of these parameters allows for the selective formation of the aminobenzamide derivative.

Reactions Involving the Amide Functional Group

The amide group in this compound can also participate in several chemical reactions, although it is generally less reactive than the other functional groups on the ring under many conditions.

The most common reaction of the amide group is hydrolysis, which can occur under both acidic and basic conditions to yield the corresponding carboxylic acid, 2,4-difluoro-5-nitrobenzoic acid, and ammonia (B1221849). evitachem.comlibretexts.org This reaction typically requires heating. libretexts.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org

The amide group can also act as a directing group in electrophilic aromatic substitution reactions, although the highly deactivated nature of the ring in this compound makes such reactions unlikely. More relevant to this molecule, the amide group can direct nucleophilic aromatic substitution to the ortho position.

Derivatization of the Amide Nitrogen and Oxygen

The amide functional group (-CONH₂) presents two potential sites for derivatization: the nitrogen atom and the oxygen atom.

N-Alkylation and N-Arylation: The nitrogen atom of the primary amide in this compound can, in principle, undergo reactions such as N-alkylation or N-arylation to form N-substituted amides. These reactions typically require a base to deprotonate the amide nitrogen, forming an amidate anion, which then acts as a nucleophile. However, the reactivity of the amide nitrogen is influenced by the electronic effects of the substituted benzene ring.

Reactions at the Amide Oxygen: Reactions involving the amide oxygen are less common for primary amides compared to reactions at the nitrogen. O-alkylation to form imidates, for instance, is a possible transformation, generally proceeding through activation of the amide.

Due to a lack of specific research data on the derivatization of the amide group of this compound, the following table provides a generalized overview of potential derivatization reactions applicable to primary amides.

Reaction Type Reagents and Conditions Product Type Notes
N-AlkylationAlkyl halide, Strong base (e.g., NaH)N-Alkyl amideThe acidity of the N-H bond is a key factor.
N-ArylationAryl halide, Catalyst (e.g., CuI), BaseN-Aryl amideBuchwald-Hartwig or Ullmann condensation conditions.
AcylationAcyl chloride or Anhydride, BaseN-Acyl amide (Imide)Forms a more complex amide derivative.
O-AlkylationAlkylating agent (e.g., trialkyloxonium salt)Imidate saltThe amide must be activated.

Hydrolytic Stability and Transformations of the Amide Linkage

The amide bond is known for its considerable stability due to resonance stabilization. However, under certain conditions, it can undergo hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the amide linkage of this compound can be cleaved. The reaction is initiated by the protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately yields 2,4-difluoro-5-nitrobenzoic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Under basic conditions, typically involving heating with a strong base like sodium hydroxide, the amide can also be hydrolyzed. The hydroxide ion directly attacks the carbonyl carbon of the amide. This irreversible step leads to the formation of the corresponding carboxylate salt (sodium 2,4-difluoro-5-nitrobenzoate) and ammonia. The stability of the amide bond means that these reactions often require forcing conditions such as elevated temperatures. evitachem.com

The following table summarizes the hydrolytic transformations of the amide linkage.

Condition Reagents Primary Products
AcidicStrong acid (e.g., H₂SO₄, HCl), Water, Heat2,4-Difluoro-5-nitrobenzoic acid, Ammonium salt
BasicStrong base (e.g., NaOH), Water, Heat2,4-Difluoro-5-nitrobenzoate salt, Ammonia

Exploration of Other Reactive Sites and Functional Group Interconversions

Beyond the amide group, this compound possesses other reactive centers that can participate in a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution. evitachem.com The potent electron-withdrawing effect of the nitro group, positioned para to the fluorine at C4 and ortho to the fluorine at C2, significantly lowers the electron density of the benzene ring, making it susceptible to attack by nucleophiles. This allows for the displacement of one or both fluorine atoms by a range of nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to a diverse array of substituted benzamide (B126) derivatives. The regioselectivity of this substitution is dependent on the reaction conditions and the nature of the incoming nucleophile.

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amine. evitachem.com This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds. evitachem.com A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). wikipedia.orgcommonorganicchemistry.com The resulting 5-amino-2,4-difluorobenzamide is a valuable synthetic intermediate.

The table below outlines key functional group interconversions for this compound.

Reactive Site Reaction Type Reagents and Conditions Product
Aromatic Fluorine AtomsNucleophilic Aromatic SubstitutionNucleophile (e.g., RNH₂, RO⁻, RS⁻), BaseSubstituted benzamide
Nitro GroupReductionH₂, Pd/C or Sn/HCl5-Amino-2,4-difluorobenzamide

2,4 Difluoro 5 Nitrobenzamide As a Precursor in Complex Organic Molecule Synthesis

Role in the Synthesis of Fluorinated Benzimidazole (B57391) Analogues

2,4-Difluoro-5-nitrobenzamide is a key starting material for the synthesis of fluorinated benzimidazole analogues. The general synthetic strategy involves the chemical manipulation of the nitro and amide functional groups, along with the fluorine substituents, to construct the benzimidazole core.

The synthesis typically begins with the reduction of the nitro group in this compound to an amino group, yielding 5-amino-2,4-difluorobenzamide (B1294142). This transformation is commonly achieved using standard reducing agents such as tin(II) chloride or through catalytic hydrogenation. The resulting aniline (B41778) derivative is a crucial intermediate.

To form the benzimidazole ring, the amide group is then hydrolyzed to a carboxylic acid, followed by reaction with an o-phenylenediamine (B120857), or more directly, the 5-amino-2,4-difluorobenzamide can be converted to an o-phenylenediamine derivative. This diamine can then undergo a cyclization reaction with a variety of reagents, such as aldehydes or carboxylic acids (or their derivatives), to furnish the fluorinated benzimidazole ring system. The choice of the cyclizing agent determines the substituent at the 2-position of the benzimidazole ring, allowing for the generation of a diverse library of analogues.

Table 1: Key Intermediates in the Synthesis of Fluorinated Benzimidazoles

Intermediate CompoundRole in Synthesis
5-Amino-2,4-difluorobenzamideProduct of nitro group reduction
2,4-Difluoro-1,5-diaminobenzeneDerived from the amino-benzamide
Fluorinated Benzimidazole AnaloguesFinal products of cyclization

Intermediate in the Preparation of Substituted Quinolone Carboxylic Acid Scaffolds

The synthesis of substituted quinolone carboxylic acids, a class of compounds known for their antibacterial activity, can utilize precursors derived from this compound. The difluoro-nitroaromatic core of this compound is a common feature in the starting materials for the construction of the quinolone scaffold.

In a typical synthetic route, the this compound is first hydrolyzed to the corresponding 2,4-Difluoro-5-nitrobenzoic acid. This carboxylic acid can then be subjected to a series of reactions to build the quinolone ring. One common method is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the 4-hydroxyquinoline (B1666331) ring system, which can be further functionalized.

Alternatively, the fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution. This allows for the introduction of various side chains, which are often crucial for the biological activity of quinolones. For instance, reaction with an appropriate amine can lead to the formation of a key intermediate that can then be cyclized to form the quinolone core. The nitro group in these intermediates can be carried through several steps and reduced at a later stage to an amino group, which can also be further functionalized.

Contribution to the Synthesis of Other Nitrogen-Containing Heterocyclic Systems

The chemical reactivity of this compound also allows for its use as a precursor in the synthesis of other nitrogen-containing heterocyclic systems beyond benzimidazoles and quinolones. The presence of multiple reactive sites facilitates the construction of various ring systems.

For example, the reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization or reaction with other reagents, can lead to the formation of benzotriazole (B28993) derivatives. Furthermore, the 5-amino-2,4-difluorobenzamide intermediate can be used to synthesize fluorinated phenoxazines or phenothiazines by reacting it with appropriate catechols or thiocatechols, respectively.

The fluorine atoms also offer handles for synthetic diversification. Selective nucleophilic substitution of one of the fluorine atoms by a nucleophile containing another functional group can set the stage for subsequent cyclization reactions, leading to a variety of fused heterocyclic systems.

Table 2: Potential Heterocyclic Systems from this compound

Heterocyclic SystemKey Synthetic Transformation
BenzotriazolesReduction of nitro group, diazotization, and cyclization
PhenoxazinesReaction of the corresponding aminophenol with a catechol
PhenothiazinesReaction of the corresponding aminothiophenol with a thiocatechol

Development of Novel Fluorinated Aromatic Building Blocks for Multi-Step Syntheses

Beyond its direct use in the synthesis of complex heterocyclic final products, this compound is a valuable starting material for the development of novel fluorinated aromatic building blocks. These building blocks can then be used in multi-step syntheses of a wide range of target molecules.

The functional groups on this compound can be selectively modified to produce a variety of derivatives. For instance, as previously mentioned, the nitro group can be reduced to an amine. This amino group can then be a site for a wide array of chemical transformations, such as acylation, alkylation, or conversion to other functional groups via diazotization reactions.

Furthermore, the fluorine atoms can be selectively displaced by various nucleophiles. This allows for the introduction of different substituents onto the aromatic ring, leading to a diverse set of fluorinated aromatic compounds with unique substitution patterns. These new building blocks, with their specific arrangement of functional groups, can be instrumental in the synthesis of complex molecules where precise control of substitution is required.

Table 3: Examples of Novel Building Blocks Derived from this compound

Derived Building BlockPotential Synthetic Utility
5-Amino-2,4-difluorobenzamidePrecursor for various amide and amine-based derivatives
2-Alkoxy-4-fluoro-5-nitrobenzamideProduct of selective nucleophilic substitution, useful in further cross-coupling reactions
5-Azido-2,4-difluorobenzamideCan be used in click chemistry for bioconjugation

Spectroscopic Characterization and Structural Elucidation Methodologies Applied to 2,4 Difluoro 5 Nitrobenzamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F. For 2,4-Difluoro-5-nitrobenzamide, a combination of these NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal signals corresponding to the two aromatic protons and the two protons of the primary amide (-CONH₂) group. The aromatic protons, being in different electronic environments, would appear as distinct multiplets. The strong electron-withdrawing effects of the nitro group and the fluorine atoms would shift these signals downfield. The protons of the amide group may appear as a single broad signal or two distinct signals, depending on the solvent and temperature, due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the molecule. The carbon atom attached to the carbonyl group (C=O) would resonate at a significantly downfield chemical shift (typically 160-170 ppm). The aromatic carbons would appear in the approximate range of 110-160 ppm, with their precise shifts influenced by the attached fluorine and nitro groups. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, providing further structural confirmation.

¹⁹F NMR Spectroscopy: Given the two fluorine atoms at positions 2 and 4, ¹⁹F NMR would be a particularly powerful tool. Two distinct signals would be expected, and the coupling between them (³JFF) as well as couplings to nearby protons (³JHF, ⁴JHF) would help to definitively assign their positions on the aromatic ring.

Interactive Data Table: Expected ¹H and ¹⁹F NMR Spectral Data for this compound (Illustrative)

This table is based on theoretical predictions and data from analogous compounds, as specific experimental values for the target compound are not available in the reviewed literature.

NucleusPositionExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
¹HH-3~7.5 - 8.0Doublet of Doublets (dd)J(H-F), J(H-H)
¹HH-6~8.5 - 9.0Doublet of Doublets (dd)J(H-F), J(H-H)
¹H-NH₂~7.0 - 8.5Broad Singlet (br s)-
¹⁹FF-2~(-110) - (-120)MultipletJ(F-F), J(F-H)
¹⁹FF-4~(-110) - (-120)MultipletJ(F-F), J(F-H)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound. For this compound, the spectra would be characterized by vibrations corresponding to the amide, nitro, and fluoro-substituted aromatic groups.

Infrared (IR) Spectroscopy:

Amide Group: The primary amide group would give rise to several characteristic bands. Two distinct N-H stretching vibrations are expected in the 3200-3400 cm⁻¹ region. The C=O stretching vibration (Amide I band) would appear as a strong absorption around 1650-1690 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1600-1640 cm⁻¹.

Nitro Group: The nitro group (NO₂) exhibits two strong stretching vibrations: an asymmetric stretch usually between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the benzene (B151609) ring would appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region.

C-F Bonds: The C-F stretching vibrations typically produce strong absorptions in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O and N-O stretches are also Raman active, the symmetric vibrations of the aromatic ring and the C-F bonds often produce strong Raman signals. The technique is particularly sensitive to the vibrations of the molecular backbone.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound (Illustrative)

Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Expected Intensity
Amide (-CONH₂)N-H StretchIR3200-3400Medium-Strong
Amide (-CONH₂)C=O Stretch (Amide I)IR1650-1690Strong
Amide (-CONH₂)N-H Bend (Amide II)IR1600-1640Medium-Strong
Nitro (-NO₂)Asymmetric StretchIR1500-1570Strong
Nitro (-NO₂)Symmetric StretchIR1300-1370Strong
AromaticC=C StretchIR, Raman1450-1600Medium
Fluoro (-F)C-F StretchIR1100-1300Strong

Mass Spectrometry Techniques in Research Contexts

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular weight ≈ 202.12 g/mol ), a high-resolution mass spectrum would show a molecular ion peak (M⁺) confirming its elemental composition (C₇H₄F₂N₂O₃). Electron ionization (EI) would likely induce characteristic fragmentation. Key fragmentation pathways could include:

Loss of the amide group (-NH₂) to give a fragment with m/z corresponding to [M-16]⁺.

Loss of the nitro group (-NO₂) to give a fragment at [M-46]⁺.

Cleavage of the formyl radical (-CHO) or related fragments from the amide moiety.

The fragmentation pattern of the related compound 2,4-Difluoronitrobenzene (B147775) shows a molecular ion peak at m/z 159, with major fragments corresponding to the loss of NO₂ and subsequent rearrangements of the fluorophenyl cation. A similar, albeit more complex, pattern would be expected for the title compound.

X-ray Crystallography for Solid-State Structural Analysis of the Compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related benzamide (B126) derivatives provides insight into the likely solid-state structure. For instance, the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide reveals that the aromatic rings are nearly coplanar and the structure is stabilized by amide-amide hydrogen bonds forming one-dimensional chains.

A crystal structure of this compound would be expected to exhibit:

Planarity or near-planarity of the benzene ring.

Characteristic C-F, C-N, N-O, and C=O bond lengths.

Strong intermolecular hydrogen bonds between the amide -NH₂ group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, likely forming dimers or extended chains.

This detailed structural information is crucial for understanding the compound's physical properties and its interactions in a biological or materials science context.

Emerging Research Avenues and Future Prospects for 2,4 Difluoro 5 Nitrobenzamide Research

Integration of Sustainable and Green Chemistry Principles in Synthesis

The traditional synthesis of 2,4-Difluoro-5-nitrobenzamide often involves the nitration of 2,4-difluorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. evitachem.com While effective, this method presents environmental and safety challenges. The integration of green chemistry principles offers a pathway to develop more sustainable synthetic routes. instituteofsustainabilitystudies.com Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. psu.eduresearchgate.net

Key principles applicable to the synthesis of this compound include:

Waste Prevention: Designing syntheses to prevent waste is preferable to treating it afterward. instituteofsustainabilitystudies.compsu.edu Future research could focus on optimizing reaction conditions to maximize yield and minimize by-product formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.compsu.edu This involves exploring alternative reaction pathways that are more efficient than traditional nitration.

Safer Solvents and Auxiliaries: Many conventional syntheses rely on volatile organic compounds. psu.edu Research into using greener solvents, such as ionic liquids or supercritical fluids, or even solvent-free conditions, could significantly reduce the environmental impact. skpharmteco.comnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. psu.edu The development of highly active catalysts that can operate under milder conditions is a key research goal.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. psu.edu

Future synthetic strategies could involve solid-acid catalysts for nitration, replacing the corrosive and difficult-to-recycle mixed acids, thereby aligning the production of this compound with modern standards of sustainability.

Green Chemistry PrincipleApplication to this compound Synthesis
Waste Prevention Optimize reaction stoichiometry and conditions to reduce by-products.
Atom Economy Develop alternative pathways that incorporate more of the reactant atoms into the final product.
Safer Solvents Replace hazardous organic solvents with water, ionic liquids, or conduct reactions under solvent-free conditions.
Energy Efficiency Use catalysts that enable reactions at lower temperatures and pressures.
Catalysis Employ recyclable solid-acid catalysts for nitration instead of stoichiometric amounts of mineral acids.

Advanced Catalyst Development for Efficient Transformations of the Compound

The functional groups of this compound—the nitro group, the fluorine atoms, and the amide moiety—offer multiple sites for chemical transformation. Advanced catalyst development is crucial for selectively and efficiently modifying these groups.

Current research focuses on several areas:

Selective Nitro Group Reduction: The reduction of the nitro group to an amine is a key transformation, yielding 5-amino-2,4-difluorobenzamide (B1294142), a valuable precursor for pharmaceuticals and agrochemicals. While traditional methods use reagents like lithium aluminum hydride or catalytic hydrogenation with catalysts like palladium on carbon, future research aims to develop more selective and cost-effective catalysts. evitachem.com This includes using earth-abundant metal catalysts (e.g., iron, nickel) and developing systems that can perform the reduction with high chemoselectivity, leaving other functional groups intact.

Catalytic Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are susceptible to nucleophilic substitution. evitachem.com Advanced catalytic systems, including transition-metal complexes and organocatalysts, can facilitate these reactions under milder conditions and with greater control over regioselectivity. This allows for the precise introduction of various functional groups, expanding the synthetic utility of the compound.

Amide Bond Activation: While amides are generally stable, recent advances in catalysis allow for their transformation into other functional groups. Catalytic methods for the reduction, hydrolysis, or conversion of the benzamide (B126) group into esters, nitriles, or other amides could provide new pathways for diversification.

The development of multifunctional catalysts that can promote tandem or cascade reactions starting from this compound represents a significant frontier, enabling the rapid construction of complex molecular architectures.

Exploration of Novel Reaction Pathways and Synthetic Utilities

Beyond established transformations, researchers are exploring novel reaction pathways to unlock the full synthetic potential of this compound. Its unique electronic and structural features make it an attractive starting material for constructing diverse chemical scaffolds.

Emerging areas of exploration include:

C-H Activation: Direct functionalization of the C-H bond on the aromatic ring offers a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation could enable the synthesis of novel derivatives of this compound that are otherwise difficult to access.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. This technology could be applied to generate radical intermediates from this compound, which could then participate in a variety of bond-forming reactions.

Biocatalysis: The use of enzymes to perform chemical transformations offers unparalleled selectivity and sustainability. The enzymatic reduction of the nitro group or the hydrolysis of the amide are potential biocatalytic applications. The degradation pathway of a similar compound, 2-chloro-4-nitrobenzoic acid, by microorganisms involves novel oxidative and reductive steps, suggesting that biocatalytic routes could be developed for this compound. nih.gov

These novel pathways expand the toolkit available to chemists, allowing this compound to serve as a versatile platform for synthesizing a wide range of complex organic molecules. mdpi.com

Reaction TypePotential Application to this compound
C-H Activation Direct introduction of alkyl, aryl, or other functional groups onto the aromatic ring.
Photoredox Catalysis Generation of radical intermediates for novel carbon-carbon and carbon-heteroatom bond formations.
Biocatalysis Highly selective and environmentally friendly reduction of the nitro group or modification of the amide.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (Focused on synthesis of probes, not biological activity results)

The intersection of organic chemistry and chemical biology provides exciting opportunities for using tailored small molecules to study biological systems. evitachem.com this compound can serve as a core scaffold for the synthesis of chemical probes designed for target engagement and identification studies. researchgate.net

The synthesis of such probes involves the strategic incorporation of specific functional groups:

Reporter Tags: The structure of this compound allows for the attachment of reporter tags, such as fluorophores or biotin, typically by modifying the amine generated from the reduction of the nitro group. These tags enable the visualization or isolation of the probe and its biological targets.

Photoaffinity Labels: To covalently link a probe to its target protein upon irradiation with light, a photoreactive group (e.g., a diazirine or benzophenone) can be installed. unimi.it The fluorine substituents on the benzamide ring can be displaced via SNAr reactions to append such functionalities, creating powerful tools for chemical proteomics.

Bioorthogonal Handles: The inclusion of a bioorthogonal handle, like an alkyne or an azide, allows the probe to be chemically modified within a complex biological environment (e.g., a living cell) through reactions like click chemistry. This is invaluable for multi-step target identification protocols.

By leveraging modern synthetic methodologies, this compound can be transformed from a simple intermediate into sophisticated chemical probes, facilitating the exploration of complex biological processes and aiding in drug discovery efforts. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.